(2-(Methylthio)pyrimidin-5-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylthio)pyrimidin-5-yl)magnesium bromide, 0.25 M in THF: is a specialized organomagnesium compound used in various chemical reactions, particularly in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-(Methylthio)pyrimidin-5-yl)magnesium bromide typically involves the reaction of 2-(Methylthio)pyrimidine with magnesium in the presence of a brominating agent. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the Grignard reagent. The general reaction scheme is as follows:
2-(Methylthio)pyrimidine+Mg+Br2→(2-(Methylthio)pyrimidin-5-yl)magnesium bromide
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors with precise control over temperature and pressure to ensure the efficient formation of the Grignard reagent. The purity of the final product is typically ensured through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: (2-(Methylthio)pyrimidin-5-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst to form new carbon-carbon bonds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions with halides.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of novel materials with unique properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of potential drug candidates.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyrimidin-5-yl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms, such as those in carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the methylthio group enhances the reactivity of the pyrimidine ring, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
(2-(Methylthio)pyrimidin-5-yl)lithium: Another organometallic compound with similar reactivity but different metal center.
(2-(Methylthio)pyrimidin-5-yl)zinc bromide: Similar compound with zinc instead of magnesium.
Uniqueness:
Reactivity: The magnesium center in (2-(Methylthio)pyrimidin-5-yl)magnesium bromide provides unique reactivity compared to lithium and zinc analogs.
Stability: The compound is stable in THF, making it easier to handle and store compared to some other Grignard reagents.
Properties
IUPAC Name |
magnesium;2-methylsulfanyl-5H-pyrimidin-5-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.BrH.Mg/c1-8-5-6-3-2-4-7-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSLHWCWPNFFQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=[C-]C=N1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrMgN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.